molecular formula C13H26O3Si B11857352 2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one CAS No. 62276-31-7

2-(3-Methoxypentan-3-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one

Cat. No.: B11857352
CAS No.: 62276-31-7
M. Wt: 258.43 g/mol
InChI Key: HVXGEQXIAITALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is a synthetic organic compound that belongs to the class of cyclobutanones. Cyclobutanones are four-membered ring ketones that are known for their strained ring structure, which makes them interesting subjects for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone typically involves the following steps:

    Formation of the Cyclobutanone Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a ketene.

    Introduction of the Trimethylsilyl Group: This step involves the silylation of the hydroxyl group using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

    Attachment of the 3-Methoxypentan-3-yl Group: This can be done through a nucleophilic substitution reaction where the 3-methoxypentan-3-yl group is introduced using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: May be used in the study of enzyme-catalyzed reactions involving cyclobutanones.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone involves its interaction with molecular targets such as enzymes or receptors. The cyclobutanone ring can undergo ring-opening reactions, which may be catalyzed by enzymes, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: The parent compound with a four-membered ring ketone structure.

    2-((Trimethylsilyl)oxy)cyclobutanone: A similar compound with a trimethylsilyl group attached to the cyclobutanone ring.

    3-Methoxypentan-3-yl derivatives: Compounds with the 3-methoxypentan-3-yl group attached to different core structures.

Uniqueness

2-(3-Methoxypentan-3-yl)-2-((trimethylsilyl)oxy)cyclobutanone is unique due to the combination of the cyclobutanone ring, the trimethylsilyl group, and the 3-methoxypentan-3-yl group

Properties

CAS No.

62276-31-7

Molecular Formula

C13H26O3Si

Molecular Weight

258.43 g/mol

IUPAC Name

2-(3-methoxypentan-3-yl)-2-trimethylsilyloxycyclobutan-1-one

InChI

InChI=1S/C13H26O3Si/c1-7-12(8-2,15-3)13(10-9-11(13)14)16-17(4,5)6/h7-10H2,1-6H3

InChI Key

HVXGEQXIAITALD-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C1(CCC1=O)O[Si](C)(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.